XL019

Catalog No.
S548087
CAS No.
945755-56-6
M.F
C25H28N6O2
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL019

CAS Number

945755-56-6

Product Name

XL019

IUPAC Name

(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide

Molecular Formula

C25H28N6O2

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1

InChI Key

ISOCDPQFIXDIMS-QHCPKHFHSA-N

SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

XL019; XL-019; XL 019

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

Description

The exact mass of the compound (S)-N-(4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)phenyl)pyrrolidine-2-carboxamide is 444.22737 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Myeloproliferative Disorders

Specific Scientific Field: The specific scientific field for this application is Hematology, specifically the treatment of Myeloproliferative Disorders (MPDs) .

Comprehensive and Detailed Summary of the Application: XL019 is a potent, highly selective, and reversible inhibitor of the JAK2 enzyme . It has been identified as a potential treatment for myeloproliferative disorders (MPDs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET) . These disorders are characterized by the overproduction of blood cells due to the constitutive activation of the JAK2 enzyme .

Treatment of Primary Myelofibrosis and Post-Polycythemia Vera/Essential Thrombocythemia Myelofibrosis

Specific Scientific Field: The specific scientific field for this application is Hematology, specifically the treatment of Primary Myelofibrosis (MF) and Post-Polycythemia Vera/Essential Thrombocythemia Myelofibrosis .

Comprehensive and Detailed Summary of the Application: XL019 is a potent and reversible inhibitor of the JAK2 enzyme, with a K of 2 nM, and shows excellent selectivity (minimum of 50-fold selectivity against >120 protein kinases tested including other JAK family members) . It downregulates STAT signaling in cell lines expressing both wild type and activated forms of JAK2 . It has been identified as a potential treatment for primary myelofibrosis (MF) and post-polycythemia vera/essential thrombocythemia myelofibrosis .

Results or Outcomes Obtained: XL019 inhibits proliferation in cell lines harboring activated or overexpressed JAK2, including certain lines derived from patients with Hodgkin’s Lymphoma (L-1236, 928 nM IC50), AML (MV4-11, 992 nM IC50), essential thrombocythemia (SET-2, 386 nM IC50), and erythroleukemia (HEL92.1.7, 6777 nM IC50) . Preclinical single-dose pharmacodynamic studies demonstrate a potent effect of XL019 on JAK-STAT signaling in HEL92.1.7, CFPAC-1 and DU 145 xenograft tumors .

Treatment of Polycythemia Vera

Specific Scientific Field: The specific scientific field for this application is Hematology, specifically the treatment of Polycythemia Vera (PV) .

Comprehensive and Detailed Summary of the Application: It has been identified as a potential treatment for polycythemia vera (PV), a disorder characterized by an increased red blood cell mass and generally accompanied by increased myeloid and megakaryocytic production .

Methods of Application or Experimental Procedures: XL019 is being evaluated in a Phase 1 dose escalation study in subjects with PV who have failed or are intolerant of standard therapies . These therapies include symptomatic splenomegaly in spite of current therapy, thrombocytosis with a platelet count >450K/μl, or non-controlled constitutional symptoms such as pruritus, night sweats, or weight loss .

Results or Outcomes Obtained: The primary objectives of this study are to determine the safety and tolerability of XL019 when administered orally either once daily, or every Monday, Wednesday, and Friday in 28-day cycles . Secondary objectives include determination of the pharmacokinetics and pharmacodynamics of XL019, and to evaluate clinical response using various endpoints .

XL019 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. The compound has an IC50 value of 2.2 nM, demonstrating significant selectivity over other JAK family members, including JAK1, JAK3, and TYK2, with over 50-fold selectivity reported . XL019 is classified as an orally bioavailable small molecule and has been investigated for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit abnormal signaling pathways associated with various cancers .

There is no current information available regarding the mechanism of action of this specific compound. However, its structural similarity to other molecules with known bioactivity might provide clues for future research directions [].

Due to the lack of research on this specific compound, safety information is not available. However, similar molecules containing morpholine and aromatic groups might warrant caution regarding potential skin irritation and eye damage [].

That typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes can vary, a general approach may include:

  • Formation of Key Intermediates: Starting materials are reacted under controlled conditions (temperature, solvent) to form intermediates.
  • Coupling Reactions: These intermediates are then coupled to form the core structure of XL019.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity level (≥99% HPLC) before characterization .

XL019 has shown promising biological activity in preclinical studies, particularly in models of hematological malignancies and solid tumors. By inhibiting JAK2, XL019 disrupts the signaling pathways that contribute to cancer cell growth and survival. It has been noted for its potential effectiveness against conditions characterized by aberrant JAK2 activity, such as myeloproliferative neoplasms and certain lymphomas . Additionally, XL019's ability to penetrate biological membranes makes it suitable for oral administration, enhancing its therapeutic potential.

XL019 is primarily being explored for its applications in oncology as a treatment for cancers associated with dysregulated JAK2 activity. Its potential uses include:

  • Treatment of Myeloproliferative Neoplasms: Conditions like polycythemia vera and essential thrombocythemia.
  • Lymphomas: Targeting specific subtypes that exhibit aberrant JAK2 signaling.
  • Combination Therapies: Investigating synergistic effects when used with other anticancer agents .

Interaction studies involving XL019 have focused on its effects on various cellular pathways regulated by JAK2. These studies have demonstrated that XL019 can modulate immune responses by altering cytokine signaling pathways. Additionally, research indicates that XL019 may interact with other signaling molecules or pathways involved in cancer progression, highlighting its potential as part of combination therapies .

Several compounds share structural or functional similarities with XL019, particularly within the class of JAK inhibitors. Here are some notable examples:

Compound NameMechanismSelectivityClinical Status
RuxolitinibJAK1/JAK2 inhibitorModerateApproved for myelofibrosis
TofacitinibJAK1/JAK3 inhibitorHighApproved for rheumatoid arthritis
BaricitinibJAK1/JAK2 inhibitorModerateApproved for rheumatoid arthritis
FedratinibJAK2 inhibitorHighApproved for myelofibrosis

Uniqueness of XL019: Unlike many other JAK inhibitors that may target multiple kinases (e.g., Ruxolitinib), XL019 exhibits a high degree of selectivity specifically for JAK2, making it potentially more effective in conditions where this kinase is predominantly involved without affecting other pathways significantly . This selectivity may reduce side effects associated with broader inhibition seen in other compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

444.22737416 g/mol

Monoisotopic Mass

444.22737416 g/mol

Heavy Atom Count

33

Appearance

Light yellow to light brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4L1AM42NVA

Drug Indication

For the treatment of various forms of cancer.

Mechanism of Action

XL019 is a selective inhibitor of the cytoplasmic tyrosine kinase JAK2. JAK2 is activated by cytokine and growth factor receptors and phosphorylates members of the STAT family of inducible transcription factors. Activation of the JAK/STAT pathway promotes cell growth and survival, and is a common feature of human tumors. JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis and appears to drive the inappropriate growth of blood cells in these conditions.

Wikipedia

Xl-019

Dates

Modify: 2023-08-15
1: Verstovsek S, Tam CS, Wadleigh M, Sokol L, Smith CC, Bui LA, Song C, Clary DO, Olszynski P, Cortes J, Kantarjian H, Shah NP. Phase I evaluation of XL019, an oral, potent, and selective JAK2 inhibitor. Leuk Res. 2013 Dec 11. pii: S0145-2126(13)00425-6. doi: 10.1016/j.leukres.2013.12.006. [Epub ahead of print]

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